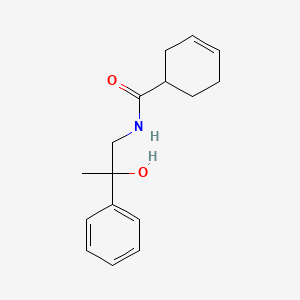

N-(2-羟基-2-苯基丙基)环己-3-烯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide, also known as PACAP-27, is a neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family. It was first identified in 1989 as a 27-amino acid peptide that was isolated from ovine hypothalamus. Since then, PACAP-27 has been extensively studied for its various physiological and biochemical effects.

科学研究应用

催化与材料科学

苯酚及其衍生物的高选择性加氢:一项研究引入了一种负载在介孔石墨氮化碳上的 Pd 纳米颗粒催化剂,证明了在苯酚加氢为环己酮(化学工业中的一个重要中间体)时具有高活性和选择性。这展示了在催化和材料科学中的应用,为在温和条件下进行高效化学合成提供了途径 (Wang 等,2011)。

分析化学

2-羟基酸的对映异构体拆分:另一项研究应用涉及在毛细管区带电泳中使用带电和中性环糊精对 2-羟基酸的对映异构体进行拆分。这一应用在分析化学领域至关重要,特别是对于手性化合物的分离和分析 (Nardi 等,1993)。

有机合成

衍生物的合成和表征:研究已导致 N-(芳基氨基甲酰硫基)环己甲酰胺衍生物的合成和表征,为具有有机合成和药理学潜在应用的新化合物的开发做出贡献。这证明了该化合物在合成结构多样的分子中所起的作用 (Özer 等,2009)。

高分子科学

对聚丙烯结构的影响:已经研究了特定衍生物的溶解度和成核双重性对全同立构聚丙烯超分子结构的影响,揭示了该材料的结晶行为。这项研究对工业中聚合材料的制造和应用具有影响 (Varga 和 Menyhárd,2007)。

作用机制

Target of Action

The primary target of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide is glycosidases, also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals .

Mode of Action

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide: interacts with its targets, the glycosidases, by mimicking a substrate, a transition state, or an enzyme reaction product . This compound, characterized by a six-membered-ring structure adorned with multiple hydrophilic groups, aligns with the common structural features of many carbohydrate mimetics .

Biochemical Pathways

The action of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide affects numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer . The compound acts as an inhibitor of glycosidases, which play essential roles in these pathways .

Pharmacokinetics

The pharmacokinetics of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide The introduction of alkyl groups to the compound is aimed to bolster the inhibitory effect, a phenomenon similarly noted in prior studies with lipophilic groups on compounds such as 1-deoxynojirimycin derivatives, other iminosugars, alkyl glycosides, and various additional glycosidase inhibitors .

Result of Action

The molecular and cellular effects of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide ’s action are primarily related to its inhibitory effect on glycosidases . By inhibiting these enzymes, the compound can potentially disrupt the biochemical pathways they are involved in, leading to therapeutic effects in the treatment of various metabolic disorders and diseases .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide It is known that the compound’s structure, particularly the presence of multiple hydrophilic groups and the introduction of alkyl groups, can impact its interaction with its targets and its overall efficacy .

属性

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-4,6-7,10-11,13,19H,5,8-9,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBQHPBBHPBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethoxyphenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2564570.png)

![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)

![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)

![Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2564586.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)